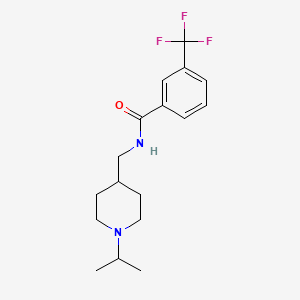![molecular formula C19H15ClFN3O3S B2860214 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-33-6](/img/structure/B2860214.png)
5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C19H15ClFN3O3S and a molecular weight of 419.86 . It is also known by other names such as “5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2H,3H-imidazo[1,2-c]quinazolin-2-one” and "Imidazo[1,2-c]quinazolin-2(3H)-one, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-8,9-dimethoxy-" .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-2(3H)-one core, which is substituted at the 5-position by a (2-chloro-6-fluorobenzyl)sulfanyl group and at the 8,9-positions by methoxy groups .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 573.1±60.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its pKa value is predicted to be -2.05±0.20 .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their potential anticancer properties. For example, derivatives synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions have shown significant anticancer activity against HT29 and HCT116 cell lines, with certain compounds demonstrating remarkable efficacy (Nowak et al., 2015). Another study on imidazoquinazoline derivatives highlighted a specific compound's notable antitumor activity against a human mammary carcinoma cell line (MCF7), emphasizing the potential of these derivatives in cancer treatment (Georgey, 2014).
Antimicrobial and Antifungal Activities
Research also indicates that quinazolinone derivatives possess potent antimicrobial and antifungal properties. Certain peptide derivatives of iodoquinazolinones/nitroimidazoles showed higher antimicrobial activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, and better antifungal activity against dermatophytes (Dahiya et al., 2008). Another study focused on microwave-activated synthesis of quinolones, revealing antibacterial activity comparable to the standard drug norfloxacin (Kidwai et al., 2000).
Other Potential Applications
Quinazolinone derivatives have also been explored for their potential in other therapeutic areas, including anti-inflammatory and antiviral activities. For instance, fluorine-substituted derivatives displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties (Sun et al., 2019). Additionally, novel quinazolin-4(3H)-ones were investigated for antiviral activities against various viruses, showing promise as antiviral agents (Selvam et al., 2007).
Propiedades
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAUJXTXSQZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

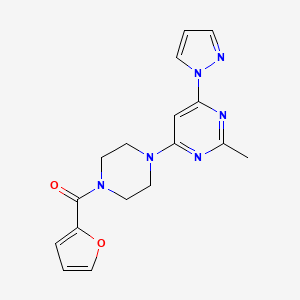
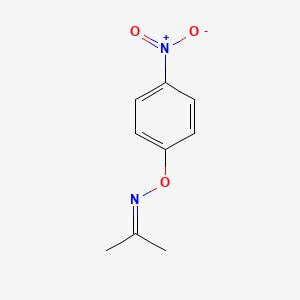
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)
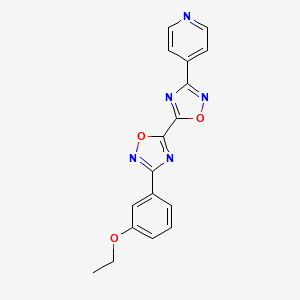
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B2860140.png)
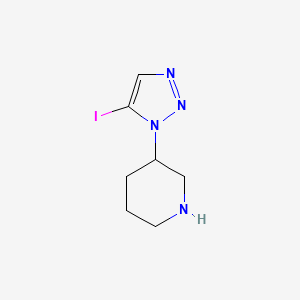
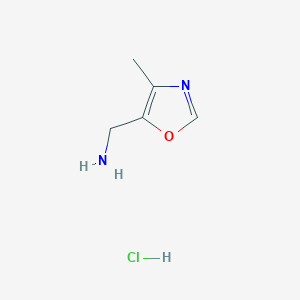
![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)
![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)
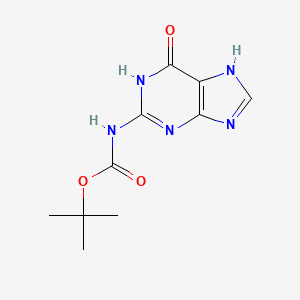
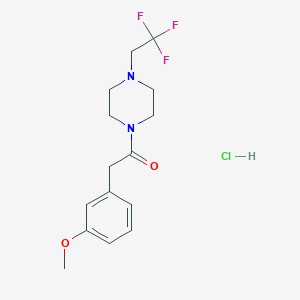
![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)
